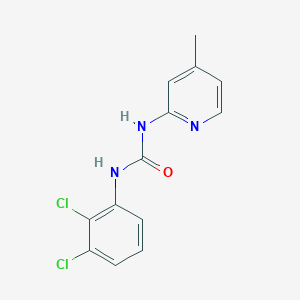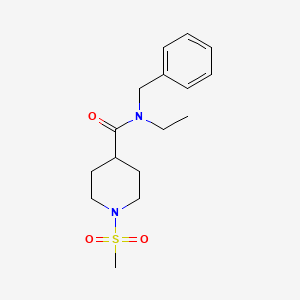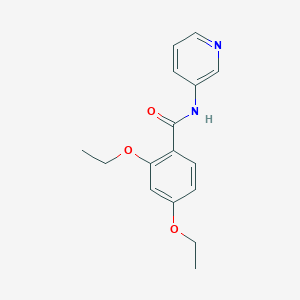
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea (DCMU) is a herbicide that inhibits photosynthesis in plants. It was first synthesized in 1954 and has been widely used in agriculture to control weeds. DCMU has also been studied for its potential applications in scientific research.
Wirkmechanismus
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea binds to the QB site in PSII, which is located on the luminal side of the thylakoid membrane. This site is responsible for the transfer of electrons from plastoquinone to the cytochrome b6f complex. By blocking this site, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea prevents the transfer of electrons and inhibits photosynthesis.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It inhibits photosynthesis, which can lead to reduced growth and yield in crops. N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea also induces oxidative stress and can cause damage to the chloroplast membrane. In addition, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have toxic effects on aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is a useful tool for studying photosynthesis in plants. It is a potent inhibitor of PSII and can be used to block photosynthesis in a controlled manner. However, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea also has limitations. It is toxic to many organisms and can have unintended effects on plant physiology. In addition, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea is not selective for PSII and can inhibit other enzymes that use plastoquinone as a substrate.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of more selective inhibitors of PSII. Another area of interest is the use of N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea in combination with other herbicides to improve weed control. Additionally, N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea may have applications in the development of new drugs for the treatment of diseases such as cancer, where inhibition of photosynthesis could be a useful therapeutic strategy.
Synthesemethoden
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized through a multistep process starting with 2,3-dichlorophenyl isocyanate and 4-methyl-2-pyridinyl amine. The reaction proceeds through a condensation reaction to yield N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea has been used in scientific research to study photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis. N-(2,3-dichlorophenyl)-N'-(4-methyl-2-pyridinyl)urea blocks the transfer of electrons from water to plastoquinone, which leads to a buildup of electrons in PSII and ultimately inhibits photosynthesis.
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-5-6-16-11(7-8)18-13(19)17-10-4-2-3-9(14)12(10)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOWVVZFSIXSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,2R*,4R*)-N-[2-(1H-indol-1-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5376396.png)


![N-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-N'-(4-methylphenyl)urea](/img/structure/B5376435.png)

![6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5376455.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5376459.png)
![5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]methyl}-3-isopropylisoxazole](/img/structure/B5376464.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5376468.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-phenoxybutanamide](/img/structure/B5376476.png)
![8-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376479.png)
![1-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5376484.png)
![2-(2,3-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]acetamide](/img/structure/B5376492.png)
![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-4-azepanol](/img/structure/B5376493.png)